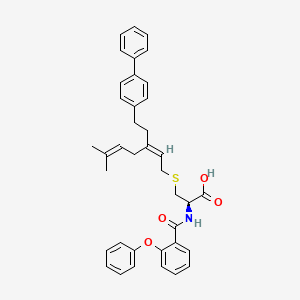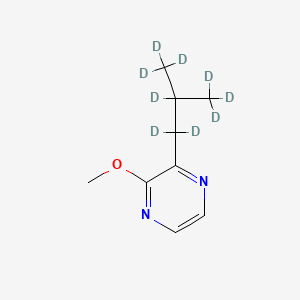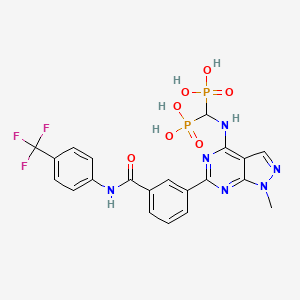
Pop-3MB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POP-3MB, also known as compound 1b, is a chemical compound with the molecular formula C38H39NO4S and a molecular weight of 605.79 g/mol . It is an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) with an IC50 value of 2.5 μM . This compound is known for altering the subcellular localization of K-Ras and inhibiting Ras activation, as well as Erk phosphorylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of POP-3MB involves the modification of prenylcysteine-based structures. The specific synthetic routes and reaction conditions are detailed in the literature, focusing on amide-modified prenylcysteine derivatives . The preparation method typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is stored at -20°C for long-term stability and shipped under controlled temperatures to maintain its integrity .
Analyse Des Réactions Chimiques
Types of Reactions
POP-3MB undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Applications De Recherche Scientifique
POP-3MB has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein prenylation.
Biology: Investigated for its role in altering the subcellular localization of K-Ras and inhibiting Ras activation.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit Erk phosphorylation and Ras activation.
Mécanisme D'action
POP-3MB exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). This inhibition leads to changes in the subcellular localization of K-Ras, preventing its activation. Additionally, this compound inhibits the phosphorylation of Erk, a key component of the MAPK/ERK signaling pathway . The molecular targets and pathways involved include ICMT, K-Ras, and Erk.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxopomolic Acid: A triterpenoid that inhibits cholesterol ester accumulation and suppresses acyl coenzyme A:cholesterol acyltransferase (ACAT) activity.
Uniqueness of POP-3MB
This compound is unique due to its specific inhibition of ICMT and its ability to alter the subcellular localization of K-Ras. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C38H39NO4S |
|---|---|
Poids moléculaire |
605.8 g/mol |
Nom IUPAC |
(2R)-3-[(2Z)-6-methyl-3-[2-(4-phenylphenyl)ethyl]hepta-2,5-dienyl]sulfanyl-2-[(2-phenoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C38H39NO4S/c1-28(2)17-18-30(20-19-29-21-23-32(24-22-29)31-11-5-3-6-12-31)25-26-44-27-35(38(41)42)39-37(40)34-15-9-10-16-36(34)43-33-13-7-4-8-14-33/h3-17,21-25,35H,18-20,26-27H2,1-2H3,(H,39,40)(H,41,42)/b30-25+/t35-/m0/s1 |
Clé InChI |
AHJGURHCLOZLFH-NBTOIDQYSA-N |
SMILES isomérique |
CC(=CC/C(=C\CSC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2)/CCC3=CC=C(C=C3)C4=CC=CC=C4)C |
SMILES canonique |
CC(=CCC(=CCSCC(C(=O)O)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2)CCC3=CC=C(C=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)









![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)



